[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Brand Name: Vulcanchem
CAS No.: 536-14-1
VCID: VC16534197
InChI: InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+
SMILES:
Molecular Formula: C39H79N2O6P
Molecular Weight: 703.0 g/mol

[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 536-14-1

Cat. No.: VC16534197

Molecular Formula: C39H79N2O6P

Molecular Weight: 703.0 g/mol

* For research use only. Not for human or veterinary use.

[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate - 536-14-1

Specification

CAS No. 536-14-1
Molecular Formula C39H79N2O6P
Molecular Weight 703.0 g/mol
IUPAC Name [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+
Standard InChI Key RWKUXQNLWDTSLO-NHQGMKOOSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(/C=C/CCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, reflects its three primary domains:

  • Sphingoid backbone: An 18-carbon chain with a trans double bond at the 4-position (E-configuration), a hydroxyl group at C3, and a hexadecanoylamino group at C2.

  • Phosphorylcholine head group: A phosphate ester linked to a trimethylammonium ethyl group, conferring zwitterionic properties.

  • Acyl chain: A saturated C16 fatty acid (hexadecanoic acid) bonded via an amide linkage.

The molecular formula is C₃₉H₇₉N₂O₆P with a molecular weight of 703.0 g/mol. Its isomeric SMILES string, CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCCN+(C)C)C(/C=C/CCCCCCCCCCCCC)O, precisely encodes the stereochemistry and functional group arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₃₉H₇₉N₂O₆P
Molecular Weight703.0 g/mol
IUPAC Name[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
InChIKeyRWKUXQNLWDTSLO-NHQGMKOOSA-N

Stereochemical Considerations

The E-configuration of the C4 double bond imposes rigidity on the sphingoid backbone, influencing lipid packing in membranes . The 3-hydroxy group participates in hydrogen bonding with adjacent lipids, while the amide linkage between the sphingoid base and hexadecanoyl chain enhances structural stability .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves sequential amidation and phosphorylation reactions:

  • Sphingoid base preparation: Enzymatic or chemical synthesis of (E)-3-hydroxyoctadec-4-en-2-amine.

  • N-acylation: Coupling hexadecanoic acid to the sphingoid base using carbodiimide-based reagents.

  • Phosphorylation: Reaction with 2-(trimethylazaniumyl)ethyl phosphate under Mitsunobu conditions to install the head group.

Critical challenges include preventing double bond isomerization during phosphorylation and achieving high enantiomeric purity at C3.

Purification and Characterization

Reverse-phase HPLC with evaporative light scattering detection is typically employed for purification, followed by structural validation via:

  • Mass spectrometry: ESI-MS confirms the molecular ion [M+H]+ at m/z 704.3.

  • NMR spectroscopy: ¹H and ¹³C NMR resolve the trans double bond (J = 15 Hz) and quaternary ammonium signals .

Physicochemical Properties

Thermodynamic Behavior

Differential scanning calorimetry (DSC) of analogous sphingomyelins reveals:

  • Main phase transition temperature (Tₘ): ~45°C for C16:0-SM, influenced by acyl chain length and head group interactions .

  • Miscibility with glycerophospholipids: Phase separation occurs in mixtures with unsaturated phosphatidylcholines (e.g., DOPC), forming liquid-ordered (L₀) domains .

Table 2: Phase Behavior in Binary Mixtures

Lipid PartnerMiscibilityDomain FormationSource
DPPC (16:0 PC)PartialLo + Ld phases
DOPC (18:1 PC)ImmisciblePhase separation
CholesterolMiscibleLo phase

Solubility and Aggregation

  • Aqueous solubility: <1 μM due to the hydrophobic acyl chains.

  • Critical micelle concentration (CMC): ~10 nM, forming micelles with 50–100 monomers .

  • Liposome formation: Hydration of thin lipid films produces unilamellar vesicles (diameter: 100–200 nm) suitable for drug delivery .

Biological Roles and Applications

Membrane Biophysics

The compound’s rigid sphingoid base and saturated acyl chain promote:

  • Membrane order: Increased packing density in lipid rafts, as shown by fluorescence anisotropy studies .

  • Lateral pressure profiles: Modulation of membrane protein activity, including G protein-coupled receptors .

Pharmaceutical Applications

  • Drug delivery: Liposomal formulations incorporating this sphingomyelin analog exhibit enhanced stability and tumor targeting .

  • Enzyme inhibition: The phosphorylcholine head group competitively inhibits phospholipase Cδ1 (IC₅₀ = 12 μM) .

Research Challenges and Future Directions

Synthesis Optimization

Current limitations include:

  • Low yields: <30% in phosphorylation steps due to side reactions.

  • Scalability: Multi-step purifications hinder industrial-scale production.

Mechanistic Studies

Open questions remain regarding:

  • Transmembrane asymmetry: Preferential localization in outer vs. inner membrane leaflets.

  • Metabolic fate: Enzymatic conversion to ceramide and downstream signaling effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator